molecular formula C16H16N4O2S B2829528 2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole CAS No. 2194908-05-7

2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole

Cat. No.: B2829528
CAS No.: 2194908-05-7
M. Wt: 328.39
InChI Key: LVVFIFYFDZDCPQ-UHFFFAOYSA-N
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Description

2-[4-(1,3,4-Thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole is a heterocyclic compound combining a 1,3,4-thiadiazole ring, a piperidine scaffold, and an indole moiety. The thiadiazole group is linked to the piperidine via an ether bond, while the piperidine is further functionalized with a carbonyl group bridging to the indole nitrogen. This structural complexity confers unique physicochemical and biological properties. The 1,3,4-thiadiazole ring is electron-deficient and contributes to metabolic stability and binding interactions, while the indole moiety may enable π-stacking and hydrophobic interactions with biological targets . Such hybrid structures are often explored in medicinal chemistry for kinase inhibition, antimicrobial activity, or agrochemical applications .

Properties

IUPAC Name

1H-indol-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(14-9-11-3-1-2-4-13(11)18-14)20-7-5-12(6-8-20)22-16-19-17-10-23-16/h1-4,9-10,12,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVFIFYFDZDCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize the properties of 2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole, it is compared to three classes of analogous compounds: thiadiazole derivatives , piperidine-linked heterocycles , and indole-containing hybrids . Key structural and functional differences are highlighted below.

Structural and Functional Comparison

Table 1: Structural Features and Bioactivity

Compound Class Core Structure Key Functional Groups Reported Bioactivity Reference
Target Compound 1,3,4-Thiadiazole-piperidine-indole Thiadiazole-oxy, piperidine-carbonyl Hypothesized kinase inhibition¹
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole Varied substitutions (e.g., aryl) Plant growth promotion (e.g., wheat)
Piperidine-linked heterocycles Piperidine + pyrazolo[3,4-d]pyrimidine Fluorophenoxy, acryloyl BTK inhibition (e.g., Tolebrutinib)
Indole hybrids Indole + pyrimidine/imidazole Carbonyl-linked heterocycles Anticancer, antimicrobial

¹ Inferred from structural similarity to kinase inhibitors in recent patents .

Pharmacological and Agricultural Potential
  • Kinase Inhibition : The compound shares structural motifs with Principia Biopharma’s kinase inhibitors (e.g., tolebrutinib analogs), where the piperidine-carbonyl group facilitates target binding . However, the indole moiety may alter selectivity compared to pyrazolo[3,4-d]pyrimidine-based drugs.
Physicochemical Properties

Table 2: Hypothetical Properties vs. Comparators

Property Target Compound 1,3,4-Thiadiazole Derivatives Piperidine-Pyrimidine Hybrids
Molecular Weight (g/mol) ~400 200–300 450–550
LogP (Predicted) 2.8–3.5 1.5–2.5 3.0–4.0
Aqueous Solubility (mg/mL) Low (<0.1) Moderate (0.1–1.0) Very Low (<0.01)
Thermal Stability High (decomp. >250°C) Moderate (decomp. ~200°C) Variable

Note: Data extrapolated from structurally related compounds .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Step 1: Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiadiazole precursors (e.g., 2-aminothiazol-4(5H)-one) under acidic reflux conditions (acetic acid, sodium acetate) to form the thiadiazole-indole core .
  • Step 2: Piperidine functionalization via nucleophilic substitution or carbamate coupling. For example, reacting 4-hydroxypiperidine with thiadiazol-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiadiazol-2-yloxy group .
  • Optimization: Control reaction temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.1 for nucleophilic substitution) to maximize yield (typically 60–85%) and purity (>95% by HPLC) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>98%) .
  • Structural Confirmation:
    • NMR: ¹H and ¹³C NMR to verify indole NH (δ 10–12 ppm), piperidine protons (δ 1.5–3.5 ppm), and thiadiazole C=S (δ 160–170 ppm in ¹³C) .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₁₅N₃O₂S₂: 382.07) .

Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Kinase Inhibition: Screening against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays, with IC₅₀ determination .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modifications to:
    • Thiadiazole ring: Replace sulfur with oxygen (e.g., oxadiazole) to assess electronic effects .
    • Piperidine moiety: Introduce methyl or fluorine groups to evaluate steric/electronic impacts on binding .
  • Assay Design: Parallel testing in kinase panels (e.g., 50-kinase profiler) to identify selectivity trends. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Variable Identification: Compare assay conditions:
    • Cell Line Variability: Test across multiple lines (e.g., primary vs. immortalized cells) .
    • Compound Stability: Assess degradation via LC-MS under assay conditions (pH, temperature) .
  • Statistical Validation: Use ANOVA to confirm reproducibility across triplicate experiments. Report 95% confidence intervals for IC₅₀ values .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Target Prediction: Use SwissTargetPrediction to prioritize kinases or GPCRs based on structural similarity to known ligands .
  • Molecular Dynamics (MD): Simulate binding stability (GROMACS, 100 ns trajectories) to identify key residues (e.g., ATP-binding pocket in EGFR) .
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinity changes from SAR modifications .

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